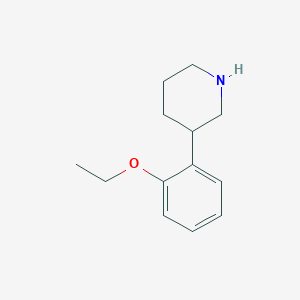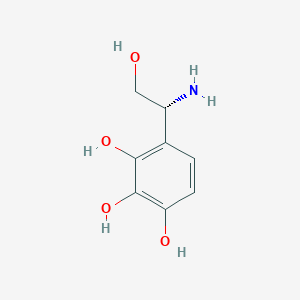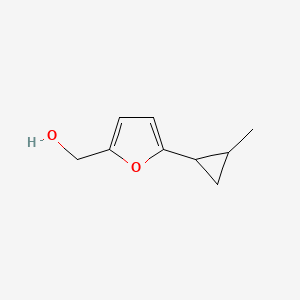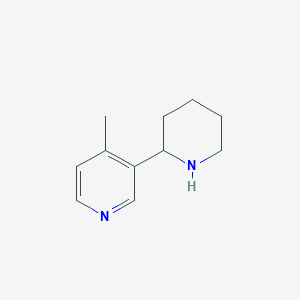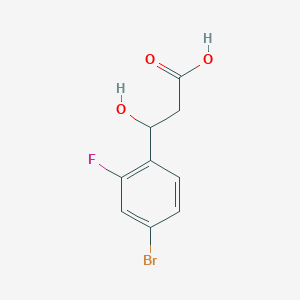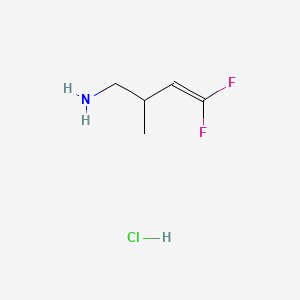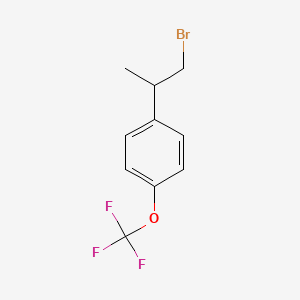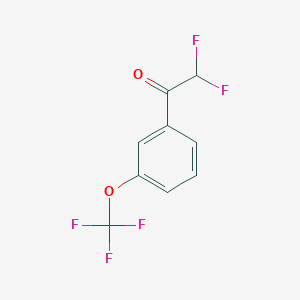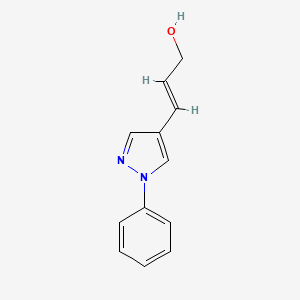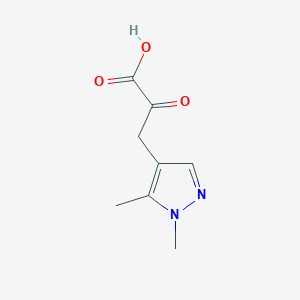
3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid is a chemical compound with the molecular formula C8H12N2O3 It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate acylating agent. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-boronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid moiety.
3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: Contains an amino group instead of a keto group.
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3-(1,5-dimethylpyrazol-4-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-9-10(5)2)3-7(11)8(12)13/h4H,3H2,1-2H3,(H,12,13) |
Clave InChI |
ZYDVUNMQNYVYHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
